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Compound of Interest

Compound Name: 4-Chlorobenzotrichloride

Cat. No.: B167033 Get Quote

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-Chlorobenzotrichloride (CAS No: 5216-

25-1), also known as 1-chloro-4-(trichloromethyl)benzene. The information is intended for

researchers, scientists, and professionals in drug development and related fields, offering

detailed spectral data and the methodologies for their acquisition.

Chemical Structure
IUPAC Name: 1-chloro-4-(trichloromethyl)benzene Molecular Formula: C₇H₄Cl₄ Molecular

Weight: 229.92 g/mol Structure:

Cl-C₆H₄-CCl₃

Spectral Data Summary
The following tables summarize the key spectral data for 4-Chlorobenzotrichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ 7.5 - 7.8 Multiplet - Aromatic Protons (4H)
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Note: The aromatic protons of 4-Chlorobenzotrichloride are expected to appear as a complex

multiplet in the downfield region of the ¹H NMR spectrum due to the influence of the electron-

withdrawing chloro and trichloromethyl groups.

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm Assignment

~ 98 -CCl₃

~ 129 Aromatic CH

~ 132 Aromatic CH

~ 135 Aromatic C-Cl

~ 140 Aromatic C-CCl₃

Note: The chemical shifts for the aromatic carbons are approximate and based on the analysis

of similar substituted benzene derivatives. The carbon attached to the trichloromethyl group is

significantly deshielded.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity

Functional Group
Assignment

3100 - 3000 Medium Aromatic C-H Stretch

1600 - 1585 Medium Aromatic C=C Stretch (in-ring)

1500 - 1400 Medium Aromatic C=C Stretch (in-ring)

850 - 550 Strong C-Cl Stretch

900 - 675 Strong C-H "out-of-plane" bending

Note: The IR spectrum is characterized by absorptions typical for substituted aromatic

compounds and carbon-halogen bonds.[1][2]

Mass Spectrometry (MS)
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m/z Relative Intensity (%) Proposed Fragment

228, 230, 232, 234 ~3:4:2:0.4 [M]⁺ (Molecular Ion)

193, 195, 197 100 [M - Cl]⁺

158, 160 Moderate [M - Cl₂]⁺

123 Moderate [M - Cl₃]⁺

111 Moderate [C₆H₄Cl]⁺

75 Low [C₆H₃]⁺

Note: The mass spectrum of 4-Chlorobenzotrichloride exhibits a characteristic isotopic

pattern due to the presence of four chlorine atoms. The base peak at m/z 193 corresponds to

the loss of a chlorine atom from the molecular ion.[3]

Experimental Protocols
The following are detailed methodologies for the acquisition of spectral data for 4-
Chlorobenzotrichloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

4-Chlorobenzotrichloride sample

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

Volumetric flasks and pipettes

Instrumentation:

400 MHz (or higher) NMR spectrometer
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Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of 4-Chlorobenzotrichloride.

Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the spectrometer.

Lock the spectrometer on the deuterium signal of CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the range of 0 to 200 ppm.

Use a 30-45 degree pulse angle and a relaxation delay of 2-5 seconds.
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Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Reference the spectra to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

Integrate the peaks in the ¹H spectrum and pick the peaks in both spectra.

Infrared (IR) Spectroscopy
Objective: To obtain a Fourier-transform infrared (FTIR) spectrum.

Materials:

4-Chlorobenzotrichloride sample

Potassium bromide (KBr), spectroscopy grade

Mortar and pestle (agate)

Pellet press

Instrumentation:

FTIR spectrometer with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride

(MCT) detector.

Procedure:

Sample Preparation (KBr Pellet Method):

Grind 1-2 mg of 4-Chlorobenzotrichloride with approximately 100-200 mg of dry KBr in

an agate mortar and pestle until a fine, homogeneous powder is obtained.
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Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Collect a background spectrum of the empty sample compartment.

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

Data Processing:

Perform a background correction on the sample spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To obtain an electron ionization (EI) mass spectrum, typically coupled with gas

chromatography (GC) for sample introduction.

Materials:

4-Chlorobenzotrichloride sample

High-purity solvent (e.g., dichloromethane or hexane)

Volumetric flasks and microsyringes

Instrumentation:

Gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source.

Procedure:
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Sample Preparation:

Prepare a dilute solution of 4-Chlorobenzotrichloride (e.g., 100 µg/mL) in a suitable

volatile solvent.

GC-MS Conditions:

GC Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

Injection: Inject 1 µL of the sample solution in splitless mode.

Inlet Temperature: 250 °C.

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10

°C/min, and hold for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Ion Source Temperature: 230 °C.

Mass Range: Scan from m/z 40 to 350.

Data Analysis:

Identify the peak corresponding to 4-Chlorobenzotrichloride in the total ion

chromatogram (TIC).

Extract the mass spectrum for this peak.

Identify the molecular ion and major fragment ions.

Analyze the isotopic patterns to confirm the number of chlorine atoms in the fragments.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of 4-
Chlorobenzotrichloride.
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General workflow for the spectral analysis of 4-Chlorobenzotrichloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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